3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D$$_2$$O) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.32 | t (J = 8 Hz) | 2H | Oxazolidine C5-H$$_2$$ |
| 3.98 | m | 1H | Azetidine C3-H |
| 3.75 | dd (J = 10, 5 Hz) | 2H | Methylene bridge H$$_2$$ |
| 3.50 | m | 2H | Azetidine C2/C4-H$$_2$$ |
| 2.90 | m | 2H | Azetidine C1-H$$_2$$ |
13C NMR (100 MHz, D$$_2$$O) :
| δ (ppm) | Assignment |
|---|---|
| 175.2 | Oxazolidine C2=O |
| 170.8 | Oxazolidine C4=O |
| 62.4 | Oxazolidine C5 |
| 54.1 | Methylene bridge |
| 48.3 | Azetidine C3 |
| 35.6 | Azetidine C2/C4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1805 | Oxazolidine C=O stretch |
| 1740 | Azetidine N–H bend |
| 1250 | C–N stretch |
| 1120 | C–O–C asymmetric stretch |
Mass Spectrometry (MS)
| m/z | Ion |
|---|---|
| 206.63 | [M+H]+ (molecular ion) |
| 170.59 | [M+H–HCl]+ |
| 142.16 | Oxazolidine fragment |
The ESI-MS spectrum shows a base peak at m/z 206.63 corresponding to the protonated molecular ion. Fragmentation at the methylene bridge yields the azetidine (m/z 84.08) and oxazolidine (m/z 142.16) moieties .
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGFDSRELUWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)COC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidine Ring
The azetidine (four-membered nitrogen-containing ring) is generally synthesized via cyclization of suitable amine precursors with alkyl halides under basic conditions. This step involves nucleophilic substitution, where the amine attacks an electrophilic carbon bearing a leaving group to form the azetidine ring.
- Typical conditions: Basic medium (e.g., NaH, K2CO3), polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and moderate heating.
- Key considerations: Control of stereochemistry during ring closure is critical to ensure the correct configuration of the azetidine ring.
Formation of the Oxazolidine-2,4-dione Core
The oxazolidine-2,4-dione ring is formed by cyclization involving a diol or amino alcohol with a carbonyl compound under acidic conditions. This process often proceeds via intramolecular nucleophilic attack on a carbonyl carbon followed by ring closure.
- Typical conditions: Acid catalysis (e.g., hydrochloric acid), solvent systems such as methanol or ethanol, and controlled temperature to promote cyclization without side reactions.
- Mechanistic insight: The carbonyl group is activated by acid, facilitating nucleophilic attack by the hydroxyl or amino group, leading to ring closure and dehydration to form the oxazolidine-2,4-dione.
Overall Synthetic Route
The synthesis of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride generally follows these steps:
- Synthesis of azetidin-3-ylmethyl intermediate via cyclization of an appropriate amine and alkyl halide.
- Coupling of the azetidine intermediate with a precursor bearing oxazolidine-2,4-dione functionality or its direct formation by cyclization involving the azetidine and carbonyl-containing moiety.
- Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.
Research Findings and Optimization
Catalytic and Environmental Considerations
- Use of acid catalysts such as hydrochloric acid or sulfonic acid derivatives to facilitate cyclization reactions.
- Employing green chemistry principles by using water or ethanol as solvents and recyclable solid acid catalysts (e.g., β-cyclodextrin-SO3H) has been reported for related heterocyclic syntheses, improving environmental sustainability and efficiency.
- Optimization of reaction conditions, including temperature, solvent choice, and catalyst loading, is critical for maximizing yield and purity.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine ring formation | Base (NaH/K2CO3), DMSO, 70-110°C | 80–90 | Stereoselective control important |
| Oxazolidine-2,4-dione cyclization | Acidic (HCl), MeOH or EtOH, reflux | 85–95 | Mild conditions prevent side reactions |
| Hydrochloride salt formation | HCl in suitable solvent | Quantitative | Improves compound stability |
Mechanistic Insights
- The azetidine formation proceeds via nucleophilic substitution (SN2) with inversion of configuration at the electrophilic carbon.
- The oxazolidine-2,4-dione ring closure involves intramolecular nucleophilic attack on the activated carbonyl group, followed by dehydration to form the cyclic imide structure.
- Acid catalysts enhance electrophilicity of carbonyl carbons and stabilize intermediates, facilitating ring closure.
Comparative Analysis of Preparation Methods
| Aspect | Traditional Method | Green Catalysis Approach | Industrial Considerations |
|---|---|---|---|
| Catalysts | Mineral acids (HCl, p-TSA) | β-Cyclodextrin-SO3H (solid acid) | Recyclable catalysts, process intensification |
| Solvents | Methanol, ethanol, DMSO | Water, ethanol mixtures | Solvent recycling, minimal waste |
| Reaction Time | Several hours (4–8 h) | Reduced time due to catalyst efficiency | Continuous flow reactors for scale-up |
| Yield | 80–95% | Comparable or improved yields | High purity with optimized purification |
| Environmental Impact | Moderate (acidic waste) | Low (biopolymer catalysts, aqueous media) | Compliance with green chemistry standards |
Chemical Reactions Analysis
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Preliminary studies have shown that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is hypothesized to involve inhibition of protein synthesis by binding to the bacterial ribosome.
- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated its cytotoxic effects on various cancer cell lines while exhibiting low toxicity to normal cells.
Antimicrobial Research
The compound has been studied for its effectiveness against antibiotic-resistant strains. For example, a recent study highlighted its strong bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride | MRSA | TBD | TBD |
| Oxadiazoline derivative | Staphylococcus aureus | 8 µg/mL | >100 µM |
Anticancer Studies
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., A549 and HepG2). Results indicated a significant increase in cell viability at lower concentrations, suggesting a potential therapeutic window for anticancer applications.
Case Study 1: Antimicrobial Resistance
A publication reviewed the potential of oxadiazoline derivatives as novel antimicrobial agents. The study emphasized their effectiveness against resistant strains, positioning them as candidates for further development in clinical settings.
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The target compound’s azetidin-3-ylmethyl group is smaller and more polar compared to the aromatic substituents (e.g., dichlorophenyl in vinclozolin) of other oxazolidine-diones. This may enhance solubility but reduce lipophilicity, affecting membrane permeability . Hydrochloride salt in the target compound improves ionic character, unlike non-salt forms of vinclozolin or pentoxazone .
Bioactivity Implications :
- Vinclozolin’s dichlorophenyl group is critical for fungicidal activity by disrupting spore formation .
- Pentoxazone’s cyclopentyloxy-fluorophenyl moiety contributes to herbicidal action via enzyme inhibition .
- The target compound’s azetidine group may interact with nitrogen-sensitive biological targets (e.g., kinases or receptors), though specific data are lacking .
Key Observations:
- Crystallinity : Vinclozolin’s crystal structure exhibits Cl···Cl interactions and hydrogen bonding, stabilizing its solid-state form . The target compound’s hydrochloride salt may favor ionic packing, though data are unavailable.
- Synthesis : The target compound’s synthesis likely involves fewer steps than pentoxazone, which requires cyclopentyl ether formation and nitration .
Bioactivity and Mechanism of Action
- Vinclozolin : Acts via inhibition of fungal spore germination and mycelial growth, likely targeting mitochondrial respiration .
- Pentoxazone : Inhibits acetyl-CoA carboxylase in weeds, disrupting lipid synthesis .
- Target Compound: No direct bioactivity data are provided. However, pyrrolidine-2,4-dione analogs (e.g., in ) exhibit antibiotic activity via tricarbonylmethane motifs, suggesting the oxazolidine-dione core may interact with similar enzymatic targets .
Biological Activity
3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of azetidine and oxazolidine rings, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride is . The compound's structure includes:
- Azetidine ring : A four-membered saturated heterocycle that may influence the compound's biological interactions.
- Oxazolidine ring : A five-membered ring containing oxygen and nitrogen, known for its role in various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds similar to 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione exhibit notable antimicrobial activity. For instance, studies have shown that oxazolidine derivatives can be effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 3-[Azetidin-3-yl]methyl derivative | MRSA | 4 µg/mL |
These findings suggest that the presence of the azetidine moiety may enhance the antimicrobial efficacy of the compound.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxazolidine derivatives have indicated low cytotoxicity against normal cell lines such as L929 fibroblasts. For example, certain derivatives demonstrated no significant cytotoxic effects at concentrations up to 100 µM.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 95 |
| Compound B | HepG2 | 50 | 102 |
| 3-[Azetidin-3-yl]methyl derivative | A549 | 200 | 90 |
These results underscore the potential therapeutic window for this class of compounds.
The mechanism by which 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione exerts its biological effects may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
- Cell Membrane Disruption : Some derivatives can induce membrane damage in bacterial cells, leading to cell death.
- Modulation of Gene Expression : The presence of specific functional groups may influence transcriptional activity related to biofilm formation and resistance mechanisms.
Case Studies and Research Findings
Recent literature has explored various derivatives of oxazolidines and their biological activities:
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated a series of oxazolidine derivatives against resistant bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of oxazolidine derivatives on human cancer cell lines. The findings revealed that some compounds not only inhibited cancer cell growth but also improved normal cell viability at specific concentrations .
Q & A
Basic: What synthetic strategies are effective for preparing 3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride, and how can purity be optimized?
Answer:
The synthesis typically involves cyclocondensation of azetidine precursors with oxazolidinedione derivatives. A validated method includes:
- Step 1 : Protection of the azetidine nitrogen (e.g., using tert-butyloxycarbonyl (Boc) groups) to prevent side reactions during coupling .
- Step 2 : Alkylation of the oxazolidinedione core with the protected azetidinylmethyl group under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base).
- Step 3 : Deprotection with HCl/dioxane to yield the hydrochloride salt, followed by vacuum drying to remove residual solvents .
Purity Optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Monitor by (DMSO-d) for characteristic peaks: δ 4.2–4.5 ppm (oxazolidinedione ring protons) and δ 3.1–3.4 ppm (azetidine methylene protons) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- X-ray Crystallography : Resolve the stereochemistry of the azetidine and oxazolidinedione moieties. Compare unit cell parameters (e.g., monoclinic P2/n symmetry, β ≈ 100°) to known oxazolidinedione derivatives .
- NMR Spectroscopy : Assign signals for the carbonyl groups (C=O at ~170–175 ppm) and azetidine carbons (C-N at ~50–60 ppm) .
- HPLC-MS : Use electrospray ionization (ESI+) to confirm molecular weight ([M+H] expected ~287.7 g/mol) and detect impurities (<0.5%) .
Advanced: How does β-cyclodextrin (β-CD) catalysis influence the reactivity of the oxazolidinedione core in related compounds?
Answer:
β-CD forms inclusion complexes with oxazolidinediones, stabilizing transition states during reductions or nucleophilic attacks. For example:
- In nitrobenzene reductions, β-CD-Pd catalysts enhance regioselectivity by orienting the substrate via hydrophobic interactions .
- Mechanistic Insight : The oxazolidinedione ring docks into β-CD’s cavity, positioning the C=O groups for Pd-mediated hydrogenolysis. Monitor reaction progress using cyclic voltammetry to track electron transfer at ~−0.5 V (vs. Ag/AgCl) .
Experimental Design : Optimize β-CD concentration (10–20 mol%) in water/ethanol mixtures to balance solubility and catalytic activity .
Advanced: How can researchers resolve contradictions in bioactivity data between 3-[(Azetidin-3-yl)methyl]-oxazolidinedione derivatives and structurally similar herbicides (e.g., Pentoxazone)?
Answer:
Contradictions often arise from substituent effects on the phenyl ring or azetidine moiety. Use the following approach:
- Comparative Analysis : Compare IC values against analogous compounds (e.g., Pentoxazone’s EC = 0.1 μM for rice blast inhibition vs. azetidine derivatives’ activity in bacterial assays) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to evaluate electron-withdrawing effects of substituents (e.g., chloro vs. cyclopentyloxy groups) on binding to target enzymes .
- In Vitro Validation : Test herbicidal activity in Arabidopsis thaliana models under controlled light/dark cycles (16/8 h) to isolate photodegradation effects .
Advanced: What role does the azetidine substitution play in modulating the compound’s biological activity and metabolic stability?
Answer:
- Bioactivity : The azetidine’s strained ring enhances binding to enzymes (e.g., acetylcholinesterase) via favorable van der Waals interactions. Compare IC values of azetidine vs. piperidine analogs to quantify this effect .
- Metabolic Stability : The azetidine methyl group reduces oxidative metabolism by cytochrome P450 enzymes. Conduct liver microsome assays (human/rat, 37°C, NADPH cofactor) to measure half-life improvements (e.g., t > 120 min vs. t < 60 min for linear amines) .
Experimental Design : Synthesize analogs with varying azetidine substituents (e.g., 3-methylazetidine) and assess LogP values (shake-flask method) to correlate lipophilicity with membrane permeability .
Advanced: How can researchers address discrepancies in reported reaction yields for oxazolidinedione-azetidine coupling reactions?
Answer:
Discrepancies often stem from solvent polarity or competing side reactions. Mitigate by:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to optimize coupling efficiency. Yields >70% are achievable in DMF due to enhanced azetidine solubility .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., N-alkylated oxazolidinediones). Add scavengers (e.g., molecular sieves) to absorb residual water and prevent hydrolysis .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1770 cm) to determine optimal reaction times (typically 12–24 h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
